molecular formula C17H24BNO3 B7955109 2-(Pyrrolidin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

2-(Pyrrolidin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B7955109
M. Wt: 301.2 g/mol
InChI Key: HTDIHHCCNICPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a synthetic organic compound that features both a pyrrolidine ring and a boronate ester group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of an appropriate precursor to form the pyrrolidine ring.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced via a reaction with a boronic acid derivative.

    Attachment to the Benzaldehyde Core: The final step involves the attachment of the pyrrolidine and boronate ester groups to a benzaldehyde core through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Suzuki-Miyaura coupling typically requires a palladium catalyst and a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: 2-(Pyrrolidin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: 2-(Pyrrolidin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the boronate ester group can participate in cross-coupling reactions. These properties make it a versatile intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

2-(Pyrrolidin-1-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the specific positioning of the functional groups on the benzaldehyde core. This positioning can influence the reactivity and properties of the compound, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

2-pyrrolidin-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)14-8-7-9-15(13(14)12-20)19-10-5-6-11-19/h7-9,12H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDIHHCCNICPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCCC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.